molecular formula C17H15N5O2 B6176878 1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1240898-06-9

1,3-dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B6176878
CAS No.: 1240898-06-9
M. Wt: 321.3
InChI Key:
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Description

1,3-Dimethyl-N-(2-methyl-1,3-benzoxazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound belonging to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoxazole core. One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions. Subsequent steps may include methylation reactions to introduce the methyl groups at the appropriate positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of different alkyl or aryl groups at specific positions.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives have been studied for their antimicrobial and anticancer properties.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the benzoxazole and pyrazolo[3,4-b]pyridine rings Similar compounds include other benzoxazole derivatives and pyrazolo[3,4-b]pyridine derivatives, which may have different substituents or functional groups

Properties

CAS No.

1240898-06-9

Molecular Formula

C17H15N5O2

Molecular Weight

321.3

Purity

95

Origin of Product

United States

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